4-(Benzyloxy)-N-(4-fluorobenzyl)aniline
Overview
Description
4-(Benzyloxy)-N-(4-fluorobenzyl)aniline is an organic compound that features both benzyloxy and fluorobenzyl functional groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-N-(4-fluorobenzyl)aniline typically involves the following steps:
Formation of Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting benzyl alcohol with a suitable base and a halogenating agent to form benzyloxy halide.
Nucleophilic Substitution: The benzyloxy halide is then reacted with aniline under nucleophilic substitution conditions to form 4-(benzyloxy)aniline.
Fluorobenzylation: The final step involves the reaction of 4-(benzyloxy)aniline with 4-fluorobenzyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N-(4-fluorobenzyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as sulfuric acid or aluminum chloride.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(Benzyloxy)-N-(4-fluorobenzyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interaction of fluorinated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N-(4-fluorobenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity and selectivity by participating in unique interactions with the target.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-N-(4-chlorobenzyl)aniline: Similar structure but with a chlorine atom instead of fluorine.
4-(Benzyloxy)-N-(4-methylbenzyl)aniline: Similar structure but with a methyl group instead of fluorine.
4-(Benzyloxy)-N-(4-nitrobenzyl)aniline: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(Benzyloxy)-N-(4-fluorobenzyl)aniline imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO/c21-18-8-6-16(7-9-18)14-22-19-10-12-20(13-11-19)23-15-17-4-2-1-3-5-17/h1-13,22H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOZJWXWQKHQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NCC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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